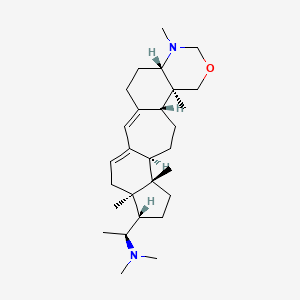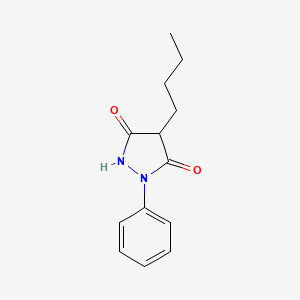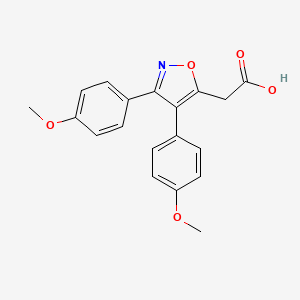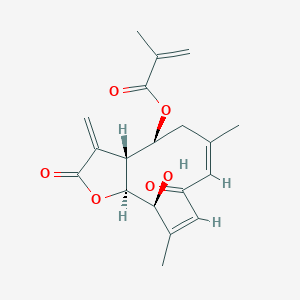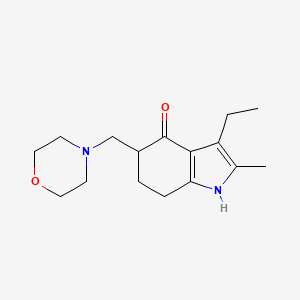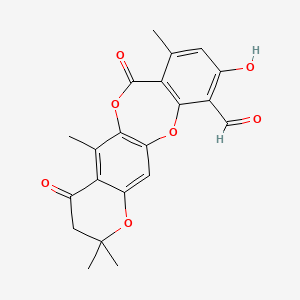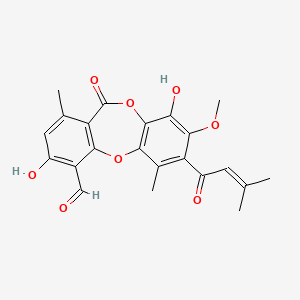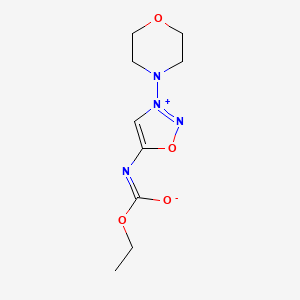![molecular formula C21H26ClNO3 B1677470 2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride CAS No. 949588-40-3](/img/structure/B1677470.png)
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-25935, also known as SCH-900435, is a synthetic compound developed by Organon International. It acts as a selective inhibitor of the glycine transporter GlyT-1. This compound has been studied for its potential therapeutic effects, particularly in reducing alcohol consumption, providing analgesic and anticonvulsant effects, and counteracting the effects of dissociative drugs like ketamine .
Preparation Methods
The synthesis of ORG-25935 involves several steps, starting with the preparation of the core structure, which includes a tetrahydronaphthalene moiety. The synthetic route typically involves:
Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene structure.
Functionalization: Introduction of functional groups such as methoxy and phenyl groups to the core structure.
Final Coupling: The final step involves coupling the functionalized tetrahydronaphthalene with a glycine derivative to form ORG-25935.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
ORG-25935 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may be used to create analogs of ORG-25935.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a selective inhibitor of the glycine transporter GlyT-1, it is used in studies related to neurotransmitter transport and receptor interactions.
Biology: The compound is used to investigate the role of glycine transporters in various biological processes, including neurotransmission and synaptic plasticity.
Medicine: ORG-25935 has shown promise in reducing alcohol consumption, providing analgesic and anticonvulsant effects, and counteracting the effects of dissociative drugs. .
Mechanism of Action
ORG-25935 exerts its effects by selectively inhibiting the glycine transporter GlyT-1. This inhibition increases the extracellular concentration of glycine, which in turn enhances the activation of glycine receptors and N-methyl-D-aspartate (NMDA) receptors. The increased activation of these receptors modulates neurotransmission and has various therapeutic effects, including reducing alcohol consumption and providing analgesic and anticonvulsant effects .
Comparison with Similar Compounds
ORG-25935 is unique in its selective inhibition of the glycine transporter GlyT-1. Similar compounds include:
Sarcosine: Another glycine transporter inhibitor, but with different selectivity and potency.
Glycine: A natural amino acid that acts as a neurotransmitter and can modulate glycine receptors.
Bitopertin: A glycine transporter inhibitor studied for its potential in treating schizophrenia.
Compared to these compounds, ORG-25935 has shown specific efficacy in reducing alcohol consumption and counteracting the effects of dissociative drugs, highlighting its unique therapeutic potential .
Properties
CAS No. |
949588-40-3 |
|---|---|
Molecular Formula |
C21H26ClNO3 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1 |
InChI Key |
SDTLOODMXMDJFX-JKSHRDEXSA-N |
SMILES |
CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |
Isomeric SMILES |
CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |
Canonical SMILES |
CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
1146978-08-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid Org 25935 Org-25935 Org25935 SCH 900435 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


